molecular formula C15H13ClN2O5S B127106 N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride CAS No. 146815-23-8

N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride

Cat. No.: B127106
CAS No.: 146815-23-8
M. Wt: 368.8 g/mol
InChI Key: RYQIQECSYJRDBT-UHFFFAOYSA-N
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Description

N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride is a sulfonamide compound characterized by the presence of a nitrophenyl group attached to a sulfonyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride typically involves the reaction of 4-nitrobenzenesulfonyl chloride with L-phenylalanine. The reaction is carried out in the presence of a base such as triethylamine in an anhydrous solvent like acetonitrile at room temperature . The reaction proceeds through the formation of an intermediate sulfonamide, which is then converted to the desired sulfonyl chloride compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .

Scientific Research Applications

Properties

IUPAC Name

2-[(4-nitrophenyl)sulfonylamino]-3-phenylpropanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5S/c16-15(19)14(10-11-4-2-1-3-5-11)17-24(22,23)13-8-6-12(7-9-13)18(20)21/h1-9,14,17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQIQECSYJRDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)Cl)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride
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N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride
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N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride

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